1-Ethoxy-2-methylbenzene molecular formula and structure
1-Ethoxy-2-methylbenzene molecular formula and structure
Scaffold Analysis, Synthetic Optimization, and Metabolic Profiling
Executive Summary
1-Ethoxy-2-methylbenzene (CAS: 614-71-1), frequently designated as ethyl o-tolyl ether, represents a critical structural motif in the development of lipophilic drug carriers and fragrance compounds.[1] As a steric analog of o-propoxytoluene, its physicochemical behavior is governed by the ortho-substitution pattern, which imposes specific conformational constraints on the ethoxy side chain. This guide provides a rigorous technical analysis of its synthesis via Williamson etherification, spectroscopic validation, and cytochrome P450-mediated metabolic clearance.[1]
Molecular Architecture & Physicochemical Profile[1]
The steric bulk of the methyl group at the ortho position creates a rotational barrier that distinguishes this molecule from its meta and para isomers.[1] This "ortho-effect" influences both the boiling point and the electronic shielding observed in NMR spectroscopy.[1]
Table 1: Physicochemical Specifications
| Parameter | Value | Technical Note |
| IUPAC Name | 1-Ethoxy-2-methylbenzene | |
| CAS Registry | 614-71-1 | |
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | |
| Boiling Point | 184–185 °C | @ 760 mmHg (Standard Pressure) |
| Density | 0.959 g/mL | @ 25 °C (Liquid phase) |
| LogP (Predicted) | ~3.1 | Indicates high lipophilicity; blood-brain barrier permeable.[1][2] |
| Refractive Index | n20/D 1.508 | Useful for purity checks via refractometry.[1] |
Synthetic Pathways & Process Optimization
The Williamson Ether Synthesis Strategy
While electrophilic aromatic substitution is possible, the most reliable route to high-purity 1-ethoxy-2-methylbenzene is the Williamson Ether Synthesis .[1] This
Critical Process Parameter (CPP): The choice of base and solvent is pivotal.[1]
-
Method A (NaH/DMF): High yield, fast kinetics, but requires anhydrous conditions and generates
gas (safety risk). -
Method B (K₂CO₃/Acetone): Safer, milder, but slower kinetics due to heterogeneous phase reaction.[1]
Recommended Protocol (Method B - Optimized for Safety/Scalability): We utilize a potassium carbonate mediated alkylation which avoids the handling of pyrophoric hydrides while maintaining yields >85%.[1]
Experimental Protocol
-
Reagent Prep: Charge a 3-neck round-bottom flask with o-cresol (10.8 g, 100 mmol) and anhydrous acetone (150 mL).
-
Deprotonation: Add anhydrous
(20.7 g, 150 mmol) in a single portion. The excess base acts as a proton scavenger and desiccant.[1] -
Alkylation: Add Ethyl Iodide (10 mL, 125 mmol) dropwise via an addition funnel over 20 minutes. Note: Ethyl bromide can be used but requires longer reflux times.
-
Reflux: Heat the heterogeneous mixture to reflux (approx. 56 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Filter off the inorganic salts (
, excess ).[1] Concentrate the filtrate in vacuo. -
Purification: Dissolve residue in
, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over .[1] Distill under reduced pressure to yield a colorless oil.[1]
Synthetic Workflow Diagram
The following diagram illustrates the logic flow of the synthesis and purification, highlighting the critical separation step.
Figure 1: Step-wise workflow for the Williamson ether synthesis of 1-ethoxy-2-methylbenzene, emphasizing the critical alkaline wash step to ensure phenolic purity.
Spectroscopic Characterization & Quality Control
Trustworthiness in chemical synthesis relies on multi-modal validation.[1] The following spectral data confirms the structure.
Nuclear Magnetic Resonance (NMR)
The ortho-methyl group provides a distinct diagnostic singlet, while the ethoxy group displays a classic quartet-triplet coupling pattern.
-
¹H NMR (400 MHz, CDCl₃):
- 7.15 – 7.10 (m, 2H, Ar-H)
- 6.88 – 6.82 (m, 2H, Ar-H)
- 4.05 (q, J = 7.0 Hz, 2H, -O-CH ₂-)
- 2.24 (s, 3H, Ar-CH ₃)
- 1.43 (t, J = 7.0 Hz, 3H, -CH₂-CH ₃)
-
Interpretation: The quartet at 4.05 ppm is the definitive proof of ether formation.[1] If the starting material (o-cresol) remained, a broad singlet (-OH) would appear around 5.0–6.0 ppm, which should be absent.[1]
Mass Spectrometry (GC-MS)[1][3]
-
Molecular Ion (
): m/z 136 (Base peak often differs).[1] -
Fragmentation:
Reactivity, Metabolism & Pharmacokinetics
For drug development professionals, understanding the metabolic stability of the ether linkage is paramount.[1] Alkyl aryl ethers are primary targets for Cytochrome P450 (CYP) enzymes.[1]
O-Dealkylation Mechanism
The primary metabolic clearance pathway is O-dealkylation , predominantly catalyzed by CYP2D6 and CYP3A4 isoforms.[1]
-
Hydroxylation: CYP450 inserts an oxygen into the
-carbon of the ethyl group.[1] -
Hemiacetal Collapse: The resulting hemiacetal is unstable and spontaneously collapses.[1]
-
Products: This releases the parent phenol (o-cresol) and acetaldehyde.[1]
Implication: In vivo, 1-ethoxy-2-methylbenzene acts as a prodrug for o-cresol.[1] The rate of this reaction determines the half-life of the ether.[1]
Metabolic Pathway Diagram[1]
Figure 2: The oxidative O-dealkylation pathway mediated by hepatic CYP450 enzymes, resulting in the cleavage of the ether bond.[3]
Safety & Handling (SDS Summary)
-
Hazards: Flammable liquid (Category 3).[1] Skin and eye irritant.[1]
-
Storage: Keep under inert gas (Nitrogen/Argon) to prevent slow autoxidation to peroxides, although aryl ethers are generally more stable than alkyl ethers.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link]
-
Williamson, A. W. (1850). Theory of Aetherification.[1] Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[1][4]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzene, 1-ethoxy-2-methyl- Mass Spectrum. Retrieved from [Link]
